D-Threitol

Vue d'ensemble

Description

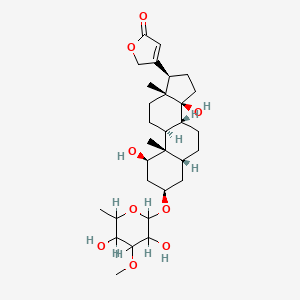

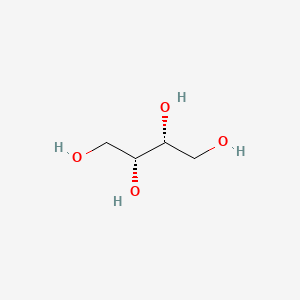

D-Thréitol : est un alcool de sucre à quatre carbones chiral avec la formule moléculaire C₄H₁₀O₄ . Il existe sous les formes énantiomorphes D-thréitol et L-thréitol, qui sont les formes réduites du D- et L-thréose . Le D-thréitol est principalement utilisé comme intermédiaire dans la synthèse chimique d'autres composés et a des applications dans divers domaines tels que les produits pharmaceutiques, l'alimentation et la chimie verte .

Mécanisme D'action

Target of Action

D-Threitol, a four-carbon sugar found in algae, fungi, and lichens , primarily targets the enzyme Formate acetyltransferase 1 in Escherichia coli (strain K12) . This enzyme plays a crucial role in the formate fermentation pathway in bacteria.

Mode of Action

It’s known that this compound can be synthesized from erythritol by xylitol dehydrogenase (xdh) with erythrulose as an intermediate . This suggests that this compound might interact with its targets through similar enzymatic reactions.

Biochemical Pathways

This compound is involved in the catabolism of erythritol, a process that has been studied both in vitro and in vivo . The most explored method for this compound synthesis involves the conversion of erythritol to erythrulose by xylitol dehydrogenase (XDH), and further reduction to this compound . This indicates that this compound might affect the erythritol metabolic pathway and its downstream effects.

Pharmacokinetics

More research is needed to fully understand the pharmacokinetics of this compound .

Result of Action

It’s known that this compound is twice as sweet as sucrose and can be used as a coronary vasodilator . This suggests that this compound might have effects on taste perception and cardiovascular function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of oxygen can cause the terminal sulfur atoms of thiolated DNA, a potential target of this compound, to form dimers in solution, which can lower the efficiency of subsequent coupling reactions . Therefore, the action of this compound might be influenced by the oxygen concentration in its environment.

Analyse Biochimique

Biochemical Properties

D-Threitol plays a significant role in biochemical reactions, particularly in the metabolism of sugars. It interacts with several enzymes and proteins, including solute binding proteins (SBPs) for ABC transporters. In Mycobacterium smegmatis, the SBP for an ABC transporter is stabilized by this compound, indicating its role in the transport and metabolism of this compound . Additionally, this compound is involved in the catabolism of other sugar alcohols such as L-Threitol and erythritol .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to contribute to the folding process of proteins and maintaining endoplasmic reticulum homeostasis. Abnormally high levels of this compound can lead to endoplasmic reticulum stress, which induces cell death and hinders cell growth . Furthermore, this compound enhances the production of reactive oxygen species in the endoplasmic reticulum, affecting cellular redox balance .

Molecular Mechanism

At the molecular level, this compound acts as a reducing agent, forming a stable six-membered ring with an internal disulfide bond once oxidized . This reduction process involves two sequential thiol-disulfide exchange reactions, which prevent the formation of disulfide bonds between cysteine residues in proteins. This mechanism is crucial for maintaining protein structure and function, particularly in reducing environments .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is a stable compound, but its concentration can decrease with age in biological systems . Long-term exposure to this compound in in vitro studies has shown that it can lead to significant changes in cellular function, including increased oxidative stress and disruption of protein folding processes . These effects highlight the importance of monitoring this compound levels in experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can support normal cellular functions and metabolic processes. At high doses, this compound can induce toxic effects, including oxidative stress and cell death . These threshold effects are crucial for understanding the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the catabolism of sugar alcohols. It interacts with enzymes such as erythritol dehydrogenase and xylitol dehydrogenase, which are involved in the conversion of sugar alcohols to their respective metabolites . These interactions affect metabolic flux and the levels of various metabolites in the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The solute binding proteins for ABC transporters play a crucial role in the uptake and distribution of this compound . This transport mechanism ensures that this compound reaches its target sites within the cell, where it can exert its biochemical effects.

Subcellular Localization

This compound is localized in various subcellular compartments, including the endoplasmic reticulum. Its activity and function are influenced by its localization, as it plays a role in maintaining the redox balance and protein folding processes within the endoplasmic reticulum . The targeting signals and post-translational modifications that direct this compound to specific compartments are essential for its proper function in cellular processes.

Méthodes De Préparation

Voies synthétiques et conditions de réaction :

À partir de l'érythritol : Le D-thréitol peut être synthétisé à partir de l'érythritol par la xylitol déshydrogénase (XDH) avec l'érythrulose comme intermédiaire. Cette méthode implique la conversion de l'érythritol en érythrulose, qui est ensuite réduite en D-thréitol.

À partir de l'acide tartrique : Une procédure améliorée en cinq étapes a été appliquée pour synthétiser le D-1,4-di-O-benzylthréitol énantiopur à partir de l'acide D-tartrique facilement disponible. Cette méthode utilise des réactifs modernes et des conditions de traitement améliorées pour obtenir des rendements élevés.

Méthodes de production industrielle : Les méthodes de production enzymatique et de catalyseur cellulaire entier émergent comme des alternatives prédominantes pour la production industrielle du D-thréitol. Les propriétés de certaines levures, telles que Yarrowia lipolytica, en font des producteurs prometteurs d'alcools de sucre comme le D-thréitol .

Analyse Des Réactions Chimiques

Types de réactions :

Oxydation : Le D-thréitol peut subir des réactions d'oxydation, où il est converti en d'autres composés tels que l'érythrulose.

Substitution : Le D-thréitol peut participer à des réactions de substitution pour former différents composés chimiques.

Réactifs et conditions courantes :

Oxydation : Les réactifs courants comprennent des agents oxydants comme le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers catalyseurs et solvants sont utilisés en fonction de la réaction de substitution spécifique.

Produits principaux :

Erythrulose : Formé pendant l'oxydation du D-thréitol.

Dithiothréitol : Un produit majeur formé pendant la réduction du D-thréitol.

Applications de la recherche scientifique

Le D-thréitol a une large gamme d'applications dans la recherche scientifique :

Biologie : Agit comme cryoprotecteur dans certains organismes, comme le coléoptère d'Alaska Upis ceramboides.

Mécanisme d'action

Le D-thréitol exerce ses effets par le biais de divers mécanismes :

Applications De Recherche Scientifique

D-Threitol has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Composés similaires :

Erythritol : Un diastéréoisomère du D-thréitol, utilisé comme substitut du sucre.

Sorbitol : Souvent utilisé comme édulcorant et dans les applications médicales.

Unicité du D-thréitol :

Chiralité : La nature chirale du D-thréitol le rend précieux dans la synthèse de composés énantiopurs.

Propriétés cryoprotectrices : Sa capacité unique à agir comme un cryoprotecteur le distingue des autres alcools de sucre.

Propriétés

IUPAC Name |

(2R,3R)-butane-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNXHWFMMPAWVPI-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801016717, DTXSID801336604 | |

| Record name | Threitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Threitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | Threitol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17999 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | D-Threitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004136 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7493-90-5, 2418-52-2 | |

| Record name | Threitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7493-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Threitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2418-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Threitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002418522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Threitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007493905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Threitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Threitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-Butanetetrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-Butanetetrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THREITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DN82XBT5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Threitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004136 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of threitol?

A1: Threitol has the molecular formula C4H10O4 and a molecular weight of 122.12 g/mol.

Q2: Is there spectroscopic data available for threitol?

A2: Yes, numerous studies utilize techniques like Nuclear Magnetic Resonance (NMR) [, , , , , , , , ] and Gas Chromatography-Mass Spectrometry (GC-MS) [, , , ] to characterize threitol and its derivatives. These methods provide insights into its structure and interactions.

Q3: What is the relationship between threitol's structure and its ability to form complexes with silicon?

A3: Threitol possesses a threo-configured 1,2,3,4-tetraol moiety, which allows it to act as a hexadentate silicon chelator in aqueous solutions. [] This property is attributed to the formation of stable silicate ions through its 1,4-diol functions. []

Q4: Can you explain the significance of the threitol derivative, 2,3-O-isopropylidene-D-threitol, in organic synthesis?

A4: This derivative serves as a versatile chiral building block in organic synthesis. Its applications range from the preparation of chiral P-alkene ligands for asymmetric catalysis [] to the synthesis of complex natural products like (-)-agelastatin A. []

Q5: What are some applications of threitol-based polyurethanes?

A5: Threitol is used in the synthesis of novel linear polyurethanes. [] These polymers are of interest due to their potential biodegradability, with the aliphatic hydroxylated polyurethane exhibiting the fastest degradation rate. [] This property makes them attractive for biomedical applications where controlled degradation is desirable.

Q6: How is threitol used in the study of metabolic pathways?

A6: Researchers have used threitol, specifically D-threitol, to investigate metabolic pathways in microorganisms like Mycobacterium smegmatis. [, ] By studying the enzymes involved in this compound catabolism, they were able to identify novel pathways for the utilization of this sugar alcohol and related compounds.

Q7: How is threitol linked to the study of Armillaria root rot?

A7: Research suggests that the fungus Armillaria luteobubalina releases threitol as a signal during its interaction with Eucalyptus grandis roots. [] This signaling potentially promotes colonization of the plant roots prior to infection, making threitol a potential target for controlling this widespread disease.

Q8: How is threitol used in the generation of antibodies against erythritol?

A8: Threitol plays a role in understanding the immunogenicity of erythritol, a common food additive. [, ] Researchers have synthesized erythritol-protein conjugates using a method that generates erythritol epitopes. These conjugates, when used as immunogens, successfully elicited the production of erythritol-specific antibodies. Inhibition studies with these antibodies revealed cross-reactivity with this compound and L-threitol, highlighting the structural similarities between these compounds and their impact on antibody recognition.

Q9: What insights have metabolomics studies provided about threitol in the context of human health?

A9: Metabolomics analyses have identified threitol as a potential biomarker for various health conditions. For instance, altered this compound levels in urine are associated with autism spectrum disorder (ASD) [], suggesting a role for oxidative stress and gut microflora in ASD development. In another study, decreased plasma this compound levels were observed in patients with large uterine leiomyomas compared to leiomyoma-free patients. [] Additionally, this compound showed a strong borderline association with the risk of end-stage renal disease (ESRD) in individuals with chronic kidney disease (CKD). []

Q10: How does the chirality of threitol affect its applications in organic synthesis?

A10: The chirality of this compound is crucial in the synthesis of enantiomerically pure compounds. [, , , ] Researchers have successfully utilized this compound derivatives as chiral auxiliaries to control the stereochemistry of reactions, leading to the preparation of single enantiomers of biologically active molecules.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[[4-[[[(2S)-1-[(2-methylpropan-2-yl)oxy]-1-oxo-3-phenylpropan-2-yl]amino]-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]-3-phenylpropanoic acid tert-butyl ester](/img/structure/B1195245.png)